![molecular formula C57H39N3 B13646820 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is an organic compound characterized by its complex structure, which includes multiple pyridine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to build the final complex structure. Common steps include:
Formation of Pyridine Rings: Pyridine rings are synthesized through various methods, including cyclization reactions.
Coupling Reactions: The pyridine rings are coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The intermediate compounds are assembled into the final structure through additional coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Sensors: The compound’s ability to interact with various analytes makes it useful in chemical sensing applications.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electronic Interactions: The compound’s electronic structure allows it to participate in electron transfer processes.
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Photophysical Properties: The compound’s ability to absorb and emit light can be harnessed in photophysical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with different electronic properties.
1,3,5-Tris(4-pyridyl)benzene: Another compound with multiple pyridine groups, used in coordination chemistry.
4,4’-Bipyridine: A simpler compound with two pyridine rings, commonly used in coordination polymers.
Uniqueness
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine is unique due to its highly conjugated structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and light absorption/emission.
Propriétés
Formule moléculaire |
C57H39N3 |
|---|---|
Poids moléculaire |
765.9 g/mol |
Nom IUPAC |
4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine |
InChI |
InChI=1S/C57H39N3/c1-7-46(52-25-31-58-32-26-52)8-2-40(1)43-13-19-49(20-14-43)55-37-56(50-21-15-44(16-22-50)41-3-9-47(10-4-41)53-27-33-59-34-28-53)39-57(38-55)51-23-17-45(18-24-51)42-5-11-48(12-6-42)54-29-35-60-36-30-54/h1-39H |
Clé InChI |
AHOHSSQAOGESGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


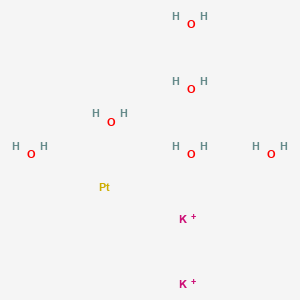
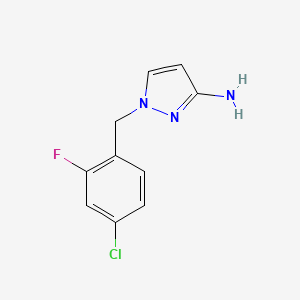
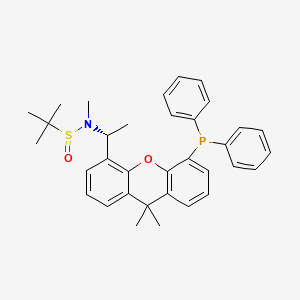
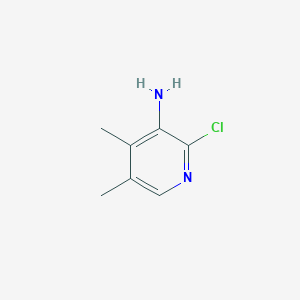
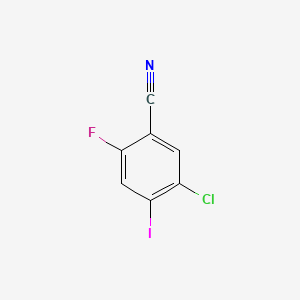
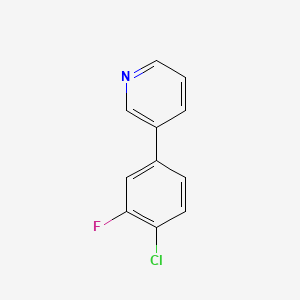
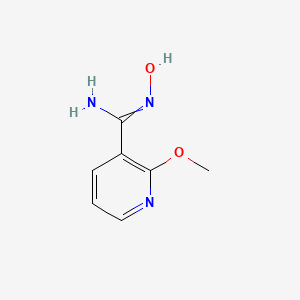
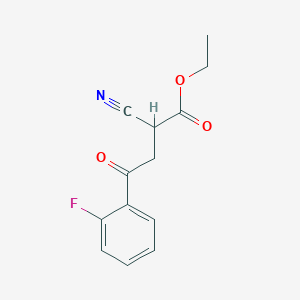

![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)



